molecular formula C28H24FN7O B2590188 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920365-77-1

2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2590188
CAS RN: 920365-77-1
M. Wt: 493.546
InChI Key: YUILIYKONYXICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C28H24FN7O and its molecular weight is 493.546. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity in Medicinal Chemistry

A study by Watanabe et al. (1992) revealed that derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, closely related to the mentioned compound, exhibit potent 5-HT2 antagonist activity. These findings are significant in understanding the role of such compounds in medical applications, particularly in targeting serotonin receptors (Watanabe et al., 1992).

Synthesis of Novel Derivatives for Antimicrobial Applications

Abdel‐Aziz et al. (2008) investigated the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, which are structurally similar to the compound . These derivatives exhibited moderate effects against bacterial and fungal species, highlighting their potential in antimicrobial research (Abdel‐Aziz et al., 2008).

Application in Antihypertensive Agent Synthesis

Research by Bayomi et al. (1999) on 1,2,4-triazolol[1,5-alpha]pyrimidines, related to the queried compound, demonstrated their potential as antihypertensive agents. This study contributes to the understanding of how such compounds can be utilized in cardiovascular medicine (Bayomi et al., 1999).

Antitumor Activity in Cancer Research

Yurttaş et al. (2016) synthesized derivatives that incorporated elements of the compound . They assessed these derivatives for antimicrobial activity, with some exhibiting high effectiveness. This indicates potential applications in cancer therapy and antimicrobial research (Yurttaş et al., 2016).

Antipsychotic Drug Development

Bhosale et al. (2014) explored the synthesis of biphenyl moiety linked with aryl piperazine, sharing similarities with the compound under discussion. Their derivatives showed considerable anti-dopaminergic and anti-serotonergic activity, important for antipsychotic drug development (Bhosale et al., 2014).

properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN7O/c29-23-10-12-24(13-11-23)36-28-26(32-33-36)27(30-19-31-28)35-16-14-34(15-17-35)25(37)18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-13,19H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUILIYKONYXICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

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